氘化钾

描述

Synthesis Analysis

Recent studies have explored the synthesis of potassium deuteroxide-related compounds through various methods. For instance, a general and practical method for deuterium incorporation by potassium methoxide/hexamethyldisilane-mediated dehalogenation of arylhalides has been described, demonstrating the versatility of potassium in facilitating deuterium labeling in a wide array of heteroarenes prevalent in pharmaceuticals with excellent deuterium incorporation (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of potassium deuteroxide and its analogues has been a subject of investigation to understand the intricate details of its bonding and geometric configuration. For example, neutron diffraction analysis of potassium hydrogen bis(trifluoroacetate) and its deuterium analogue provided insights into the hydrogen bonding and symmetrical nature of these bonds, suggesting a genuinely symmetrical hydrogen bond with the hydrogen nucleus vibrating in a single potential-energy well (Macdonald et al., 1972).

Chemical Reactions and Properties

Potassium deuteroxide participates in a variety of chemical reactions, highlighting its reactivity and chemical properties. The fission of unsaturated acids by alkali fusion with potassium deuteroxide has been shown to be consistent with a stepwise reversible migration of the unsaturated function during the fusion reaction, indicating the compound's utility in organic synthesis (Ansell et al., 1971).

Physical Properties Analysis

Investigations into the physical properties of potassium deuteroxide and related compounds have revealed important aspects of their behavior under different conditions. For instance, the rapid growth and properties of large-aperture 98%-deuterated DKDP crystals have been studied, showing that in the near-infrared band, the transmission of the 97.9% DKDP crystal is higher than that of KDP and 70% DKDP crystals, indicating significant implications for optical applications (Cai et al., 2019).

Chemical Properties Analysis

The chemical properties of potassium deuteroxide are closely linked to its reactions and synthesis pathways. Studies such as the transition-metal-free hydration of nitriles using potassium tert-butoxide under anhydrous conditions have highlighted its role as a nucleophilic oxygen source, further underscoring the compound's versatility and potential in synthetic chemistry (Midya et al., 2015).

科学研究应用

穆勒矩阵椭偏仪:氘化钾已使用穆勒矩阵椭偏仪进行了研究,特别关注单轴氘代磷酸二氢钾(DKDP)中的各向异性和去极化效应。这项研究对于高功率激光应用至关重要,有助于理解光如何与这些材料相互作用(Synowicki等人,2004)。

有机化学:在有机化学领域,氘化钾参与碱熔合,导致不饱和官能团逐步可逆迁移。该过程包括在苯环上发生的氢-氘交换,这对于理解化学反应和合成至关重要(Ansell等人,1971)。

催化和硅烷化:它催化杂芳烃的脱氢C-H硅烷化,导致可逆的自由基链式反应机制,并由于氢的产生而有利于产物。这对于开发化学合成和改性的新方法非常重要(Liu等人,2017)。

氘吸收:研究表明,氢和氘从氘化钾溶液吸附到薄钯电极上的影响,表明取决于支持电解质中的阳离子而产生不同的影响。这在电化学过程和材料科学的研究中具有重要意义(Czerwiński等人,1995)。

同位素效应和质子跳跃机制:氘化钾中OH和H3O+离子的质子跳跃机制随压力而变化,提供了对不同环境和不同条件下离子行为的见解。这在物理化学和材料科学等领域具有影响(Tada等人,1993)。

氢同位素分离:氘化钾已用于从氘中有效分离氢同位素的系统中,实现了显着的分离系数。这对于核科学和能源生产中的应用至关重要(Kim等人,2017)。

铁电性和同位素效应:涉及氘化钾的氢键晶体中的氘化作用削弱了质子介导的共价键,导致显着的同位素效应。这种理解对于开发具有特定电性能的材料至关重要(Koval等人,2002)。

激光诱导损伤研究:涉及氘化钾的氘代磷酸二氢钾(DKDP)的研究表明,激光诱导损伤主要是通过多光子过程引发的。这对高功率激光系统的开发和改进具有影响(Carr等人,2003)。

安全和危害

未来方向

While specific future directions for potassium deuteroxide are not mentioned in the retrieved resources, there is a general need for further studies to understand the pivotal factors involved in potassium balance . This could potentially include further exploration of the role and applications of potassium deuteroxide.

作用机制

Target of Action

Potassium deuteroxide, with the linear formula KOD , is a deuterated compound. Deuterated compounds are commonly used in studies of metabolism of drugs or toxic substances in human health . The primary targets of potassium deuteroxide are biomolecules, as the stability of a biomolecule is vital for its biological function .

Mode of Action

The interaction of potassium deuteroxide with its targets involves the replacement of hydrogen in the biomolecule with deuterium . This process is driven by intermolecular interactions between the biomolecule and water . The deuteration effects can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Biochemical Pathways

The biochemical pathways affected by potassium deuteroxide involve the metabolism of drugs or toxic substances . Deuteration is used to slow down the metabolic process and improve the half-life of the drugs . This can lead to new drug development or improve unfavorable pharmacokinetics by protecting metabolically vulnerable C-H bonds .

Pharmacokinetics

The pharmacokinetics of potassium deuteroxide involves the study of how a body processes a drug, including the time course of absorption, distribution, bioavailability, metabolism, and excretion . Research on deuterium oxide (D2O) investigates its effect on the reactions between drugs and living systems but also biochemical or molecular interactions between the drug and the human body .

Result of Action

The molecular and cellular effects of potassium deuteroxide’s action involve changes in the structure and conformation of biomolecules . The stabilities of native proteins and protein-ligand complexes are maintained by differential interactions among polar and nonpolar atoms within proteins and ligands with water .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium deuteroxide. For instance, the hydrophobic effect is known to be stronger in D2O, resulting in favor of the burial of nonpolar surfaces and van der Waals’ packing in the biomolecule cores . In contrast, biomolecules present more water-exposed surfaces in H2O medium .

属性

InChI |

InChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYUFKZDYYNOTN-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

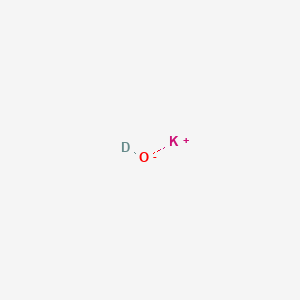

[2H][O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179314 | |

| Record name | Potassium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.112 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium deuteroxide | |

CAS RN |

24572-01-8 | |

| Record name | Potassium hydroxide (K(OD)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24572-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium deuteroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024572018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium deuteroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

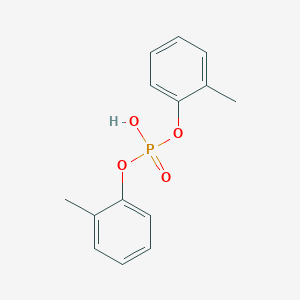

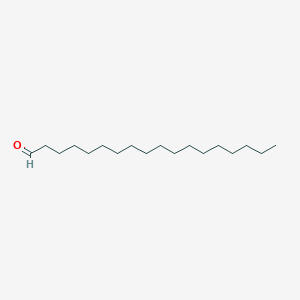

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)